

A Comparative Guide to the Pharmacokinetic Profiles of Apixaban and Its Metabolites

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Compound of Interest

Compound Name: *O*-Desmethyl apixaban sulfate
sodium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the direct oral anticoagulant apixaban and its major metabolites. The information presented is intended to support research, and drug development activities by offering a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by experimental data.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of apixaban and its primary circulating metabolite, *O*-demethyl apixaban sulfate, are summarized below. Following oral administration, apixaban is the major active component in plasma, while its metabolites are considered pharmacologically inactive.^[1]

Parameter	Apixaban (Parent Drug)	O-demethyl Apixaban Sulfate (Metabolite)
Peak Plasma Concentration (C _{max})	Dose-dependent; ~171 ng/mL (5 mg BID)	Data not consistently reported, but generally lower than parent drug.
Time to Peak Concentration (T _{max})	3-4 hours[1][2][3]	Later than parent drug, reflecting formation kinetics.
Area Under the Curve (AUC)	Dose-proportional up to 10 mg[1]	Represents approximately 25% of the parent drug AUC.
Elimination Half-life (t _{1/2})	~12 hours[1]	Data not explicitly stated, but likely influenced by the parent drug's elimination.
Bioavailability	~50%[1][2]	Not applicable (formed via metabolism).
Protein Binding	~87%[2]	Data not available.
Volume of Distribution (V _d)	~21 L[2][3]	Data not available.
Metabolism	Primarily via CYP3A4/5 (O-demethylation and hydroxylation)[1][2]	Formed via sulfation of O-demethyl apixaban.
Elimination	Multiple pathways: renal (~27%), fecal, and metabolic[1]	Primarily excreted in urine and feces.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from human mass balance studies and pharmacokinetic trials utilizing validated bioanalytical methods. A representative experimental protocol for the quantification of apixaban and its metabolites in human plasma is detailed below.

Bioanalytical Method for Quantification in Human Plasma

Objective: To determine the concentrations of apixaban and its major metabolite, O-demethyl apixaban sulfate, in human plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

- **Protein Precipitation:** To 100 μ L of human plasma, 400 μ L of methanol containing an internal standard (e.g., deuterated apixaban) is added. The mixture is vortexed and then centrifuged to precipitate plasma proteins. The resulting supernatant is collected for analysis.
- **Solid-Phase Extraction (SPE):** Alternatively, for cleaner samples, SPE can be employed. Plasma samples are loaded onto a pre-conditioned SPE cartridge. The cartridge is then washed with an appropriate solvent to remove interfering substances, and the analytes are subsequently eluted with a different solvent mixture. The eluate is then evaporated and reconstituted in the mobile phase.

2. Liquid Chromatography (LC):

- **Column:** A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is typically used for separation.
- **Mobile Phase:** A gradient elution is commonly employed, consisting of two solvents:
 - **Mobile Phase A:** Water with 0.1% formic acid
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid
- **Flow Rate:** A typical flow rate is 0.4 mL/min.
- **Gradient Program:** The gradient starts with a high percentage of Mobile Phase A, with the percentage of Mobile Phase B gradually increasing over the run to elute the analytes.

3. Tandem Mass Spectrometry (MS/MS):

- **Ionization:** Electrospray ionization (ESI) in the positive ion mode is used to generate charged parent ions of the analytes.

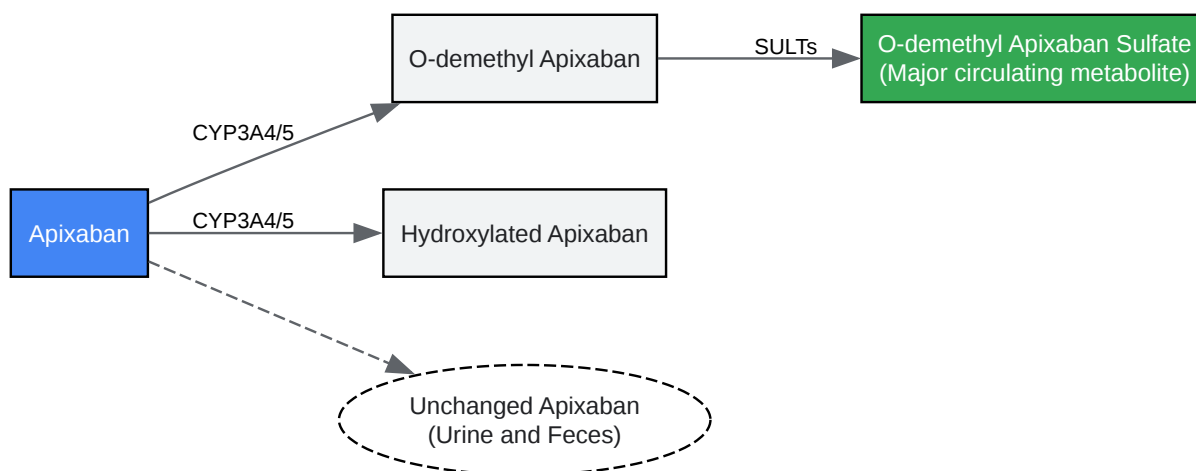
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for apixaban and its metabolites to ensure selectivity and sensitivity.
 - Apixaban Transition: m/z 460.1 \rightarrow 443.1
 - O-demethyl Apixaban Sulfate Transition: m/z 538.1 \rightarrow 443.1
- Quantification: The peak area ratios of the analytes to their respective internal standards are used to construct a calibration curve from which the concentrations in the unknown samples are determined.

4. Validation:

- The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines to ensure reliable and reproducible results.

Visualizations

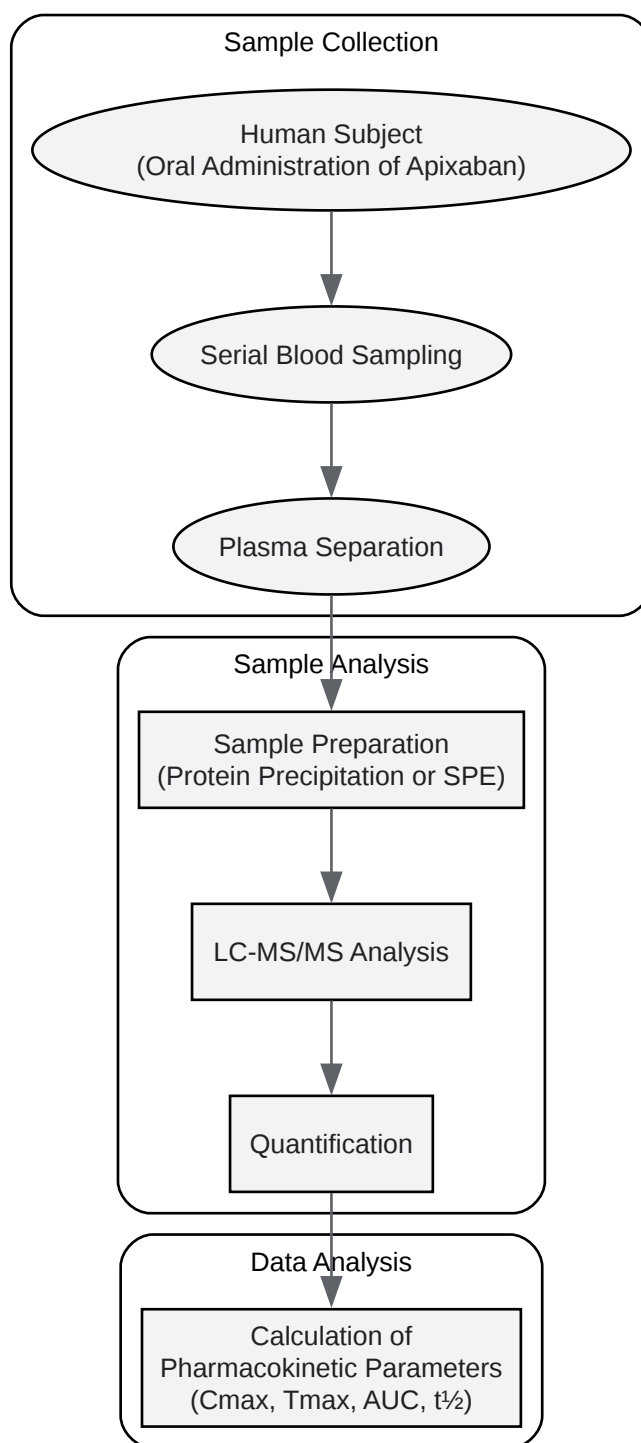
Apixaban Metabolic Pathway



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Caption: Metabolic pathway of apixaban.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Experimental workflow for apixaban pharmacokinetic analysis.

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